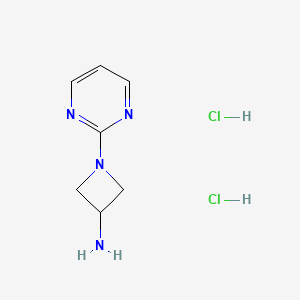

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Beschreibung

BenchChem offers high-quality 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-pyrimidin-2-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-9-2-1-3-10-7;;/h1-3,6H,4-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBBFKFCPGVSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Compound Identity & Core Significance[1]

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a specialized heterocyclic building block primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors. Its structural rigidity, provided by the four-membered azetidine ring, combined with the hydrogen-bond accepting capabilities of the pyrimidine moiety, makes it a critical pharmacophore for optimizing drug-target residence time and metabolic stability.

Chemical Identity

| Property | Detail |

| Systematic Name | 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride |

| CAS Number (Free Base) | 1032350-13-2 (Primary Reference) |

| CAS Number (Salt) | Note: Often referenced under free base or custom catalog IDs (e.g., 1334493-00-5 for related Boc-intermediates).[1][2] |

| Molecular Formula | C₇H₁₀N₄[3] · 2HCl |

| Molecular Weight | 150.18 g/mol (Free Base) / 223.10 g/mol (Dihydrochloride) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, and Methanol; insoluble in non-polar solvents (Hexane, Et₂O). |

Pharmacological Relevance

This compound serves as the "western" fragment of Baricitinib (Olumiant) , a selective JAK1/JAK2 inhibitor used for Rheumatoid Arthritis and Alopecia Areata. The azetidine ring restricts the conformational entropy of the amine, positioning it for optimal coupling with the pyrrolo[2,3-d]pyrimidine scaffold, while the pyrimidine ring interacts with the solvent-exposed regions of the kinase ATP-binding pocket.

Synthetic Pathway & Mechanism[1]

The synthesis of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride follows a Nucleophilic Aromatic Substitution (

Mechanistic Causality

-

Why

? The 2-position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack by the secondary amine of the azetidine. -

Why Boc-Protection? Using tert-butyl azetidin-3-ylcarbamate prevents the primary amine (at position 3) from competing as a nucleophile, ensuring regioselectivity at the azetidine ring nitrogen.

-

Why Dihydrochloride? The free base is an oil or low-melting solid that is prone to oxidation and moisture absorption. The dihydrochloride salt stabilizes the compound as a crystalline solid, facilitating storage and precise weighing during GMP manufacturing.

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent synthesis via regioselective SNAr coupling and acid-mediated deprotection.

Experimental Protocol: Preparation & Validation

Safety Warning: 2-Chloropyrimidine is a skin irritant.[4][5] Azetidines can be potent sensitizers. Perform all operations in a fume hood.

Step 1: Coupling

-

Charge: In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.1 eq) in DMF (10 volumes).

-

Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 eq) dropwise.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product spot will be more polar than the starting chloride.

-

Workup: Cool to RT. Pour into ice water. The Boc-protected intermediate often precipitates. Filter and wash with water.[5] If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection & Salt Formation

-

Dissolution: Dissolve the Boc-intermediate in 1,4-Dioxane (5 volumes).

-

Acidification: Slowly add 4M HCl in Dioxane (5.0 eq) at 0°C.

-

Precipitation: Allow to warm to RT and stir for 3 hours. The dihydrochloride salt will precipitate as a white/off-white solid.

-

Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether to remove excess HCl and organic impurities.

-

Drying: Dry under vacuum at 40°C for 12 hours.

Quality Control Parameters (Self-Validating)

| Test | Acceptance Criteria | Methodological Insight |

| HPLC Purity | > 98.0% (Area) | Impurities often include unreacted chloropyrimidine (RT shift) or ring-opened byproducts. |

| ¹H NMR (D₂O) | Pyrimidine H: ~8.4 (d, 2H), 6.8 (t, 1H)Azetidine H: ~4.5-4.0 (m, 5H) | Distinct downfield shift of azetidine protons confirms N-arylation. |

| Chloride Content | 28.0% – 32.0% (Theoretical: ~31.8%) | Titration with AgNO₃ confirms the stoichiometry of the dihydrochloride salt. |

Structural Biology & Drug Design Context

The utility of 1-(Pyrimidin-2-yl)azetidin-3-amine extends beyond simple connectivity. It acts as a "linker-pharmacophore" hybrid.

Mechanism of Action (JAK Inhibition)

In Baricitinib, this fragment serves two roles:[6][7]

-

The Azetidine Ring: Acts as a rigid spacer that orients the cyanomethyl group (attached to the pyrazole in the full drug) towards the active site, inducing a specific conformation that fits the JAK1/2 pocket.

-

The Pyrimidine Ring: Forms water-mediated hydrogen bonds near the solvent front, improving solubility and pharmacokinetic profile compared to carbocyclic analogs.

Visualization: Pharmacophore Logic

Caption: Figure 2. Structural contributions of the fragment to kinase inhibitor efficacy.

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to air will result in deliquescence (turning into a sticky oil).

-

Stability: Stable for >12 months at -20°C if sealed. Aqueous solutions should be prepared fresh, as the azetidine ring is strained and susceptible to hydrolytic ring-opening under prolonged acidic or basic stress at high temperatures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24905322, 1-(Pyrimidin-2-yl)azetidin-3-amine. Retrieved from [Link]

-

Rodgers, J. D., et al. (2015). Discovery of Baricitinib (LY3009104): A Novel, Potent and Selective Janus Kinase 1 and 2 Inhibitor. Journal of Medicinal Chemistry. (Detailed synthesis of the azetidine fragment).

-

European Medicines Agency (2017). Assessment Report: Olumiant (Baricitinib). Procedure No. EMEA/H/C/004085/0000.

-

World Intellectual Property Organization (2009). Patent WO2009114512A1: Azetidine derivatives as JAK inhibitors. (Primary patent describing the synthesis of the 1-(pyrimidin-2-yl)azetidin-3-amine intermediate).

Sources

- 1. chemscene.com [chemscene.com]

- 2. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride | CAS:2173991-64-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.ca [fishersci.ca]

- 6. drugs.com [drugs.com]

- 7. Olumiant (Baricitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Physicochemical Profiling and Synthetic Utility of 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Executive Summary

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a bifunctional heterocyclic building block critical in modern medicinal chemistry. It combines a conformationally restricted azetidine core with a pyrimidine pharmacophore. This specific topology is widely employed to rigidify flexible diamine linkers in kinase inhibitors, GPCR ligands, and PROTAC linkers, offering improved metabolic stability and reduced lipophilicity compared to piperidine or pyrrolidine analogues.

This technical guide provides the definitive molecular weight calculations, synthetic protocols, and handling requirements for the dihydrochloride salt form, addressing the common stoichiometric errors encountered in high-throughput screening (HTS) and lead optimization.

Molecular Weight & Stoichiometry[1]

Exact Mass Calculation

In drug development, precision in molecular weight (MW) is non-negotiable for accurate molar dosing. The dihydrochloride salt (2HCl) adds significant mass relative to the free base.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride | |

| Free Base Formula | C₇H₁₀N₄ | Active pharmaceutical ingredient (API) equivalent |

| Salt Formula | C₇H₁₀N₄[1][2][3][4][5][6][7][8][9][10][11] · 2HCl | The solid form typically handled |

| Free Base MW | 150.18 g/mol | Used for binding affinity calculations |

| Salt MW | 223.10 g/mol | Used for weighing and stock prep |

| Salt Correction Factor (SC) | 1.49 | Multiplier for dosage calculation |

The Stoichiometry Trap

A common failure mode in biological assays is weighing the dihydrochloride salt but calculating the concentration based on the free base MW.

-

Scenario: You require a 10 mM stock solution.

-

Incorrect: Weighing 1.50 mg (Free Base MW) into 1 mL DMSO. -> Actual Concentration: 6.7 mM (Under-dosed).

-

Correct: Weighing 2.23 mg (Salt MW) into 1 mL DMSO. -> Actual Concentration: 10.0 mM.

Critical Guideline: Always report the Salt Correction Factor (SC = 1.49) in your compound registration system (ELN/LIMS) to automate this adjustment.

Synthetic Methodology (Self-Validating Protocol)

The synthesis of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride relies on a Nucleophilic Aromatic Substitution (SNAr) followed by acid-mediated deprotection. This route is preferred over Buchwald-Hartwig coupling due to the high reactivity of the 2-chloropyrimidine position.

Reaction Pathway Visualization

Figure 1: Synthetic workflow from commercially available starting materials to the dihydrochloride salt.

Step-by-Step Protocol

Step 1: SNAr Coupling

-

Charge: To a reaction vessel, add 2-chloropyrimidine (1.0 equiv) and tert-butyl azetidin-3-ylcarbamate (1.1 equiv).

-

Solvent: Dissolve in anhydrous DMSO or NMP (0.5 M concentration).

-

Base: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) to scavenge HCl generated in situ.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor via LCMS. The 2-chloropyrimidine peak (MW ~114) should disappear; Product [M+H]⁺ = 251.1 (Boc-protected) should dominate.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection & Salt Formation

-

Dissolution: Dissolve the crude Boc-intermediate in minimal Dichloromethane (DCM) or Methanol .

-

Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

-

Aging: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Observation: A white precipitate (the dihydrochloride salt) should begin to form.

-

-

Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold diethyl ether to remove excess HCl and organic impurities.

-

Drying: Dry under high vacuum (lyophilization recommended if hygroscopic) to constant weight.

Analytical Validation & Quality Control

Trustworthiness in data requires rigorous characterization. The following signals confirm the identity of the dihydrochloride salt.

1H NMR (DMSO-d6)

The protonation of the pyrimidine ring and the primary amine causes significant chemical shift changes compared to the free base.

-

Pyrimidine Protons: Expect a downfield shift. The H-4/H-6 doublet typically appears >8.5 ppm, and the H-5 triplet around 6.8–7.0 ppm.

-

Ammonium Protons: A broad singlet (exchangeable with D₂O) integrating for 3 protons (R-NH₃⁺) will appear at 8.0–8.5 ppm.

-

Azetidine Protons: The ring protons will appear as multiplets between 4.0–4.8 ppm due to the electron-withdrawing effect of the protonated pyrimidine and the ammonium group.

LCMS Profile

-

Ionization: Electrospray Positive (ESI+).

-

Parent Ion: [M+H]⁺ = 151.1 (corresponds to the free base C₇H₁₁N₄⁺).

-

Salt Note: You will not see the mass of the HCl in the MS spectrum; the salt dissociates in the mobile phase.

Handling, Stability & Solubility

Hygroscopicity Alert

Dihydrochloride salts of small polar heterocycles are often hygroscopic .

-

Storage: Store at -20°C in a desiccator.

-

Handling: Weigh quickly in a low-humidity environment. If the solid turns into a gum (deliquescence), the MW calculation becomes invalid due to absorbed water weight.

Solubility Matrix

| Solvent | Solubility | Application |

| Water | High (>50 mM) | Aqueous buffers, biological assays. |

| DMSO | High (>50 mM) | Standard stock solution for HTS. |

| Methanol | Moderate | NMR analysis, synthesis workup. |

| DCM/Ether | Insoluble | Used for precipitation/washing. |

Medicinal Chemistry Utility

Why use this specific building block?

-

Vector Geometry: The azetidine ring provides a rigid sp³ spacer with a specific bond angle (approx 90°), directing the amine vector differently than pyrrolidine (109°) or piperidine (chair conformation).

-

Lipophilicity (LogD): Azetidines generally lower the LogD of a molecule compared to their 6-membered ring counterparts, improving solubility and reducing non-specific binding.

-

Metabolic Stability: The 4-membered ring is often more metabolically stable than pyrrolidines, which are prone to oxidation.

Building Block Decision Tree

Figure 2: Decision logic for selecting azetidine-based linkers in lead optimization.

References

-

PubChem. Compound Summary: Azetidin-3-amine derivatives.[10] National Library of Medicine. [Link]

-

Journal of Medicinal Chemistry. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1379254-05-3|5-(Azetidin-1-yl)pyridazin-3-amine|BLD Pharm [bldpharm.com]

- 4. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride | CAS:2173991-64-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-氨基哌啶 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-[Amino(pyrimidin-5-yl)methyl]azetidin-3-ol | C8H12N4O | CID 165782564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride: Structural Characterization and Synthetic Utility

[1]

Executive Summary

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride (CAS: 1365968-57-5 ) is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1][2][3][4][5] It features a strained four-membered azetidine ring fused to a pyrimidine scaffold, serving as a rigidified diamine linker.[1] This motif is particularly prized in drug discovery for its ability to restrict conformational freedom while maintaining physicochemical properties favorable for CNS penetration and kinase active site binding.[1]

This guide details the structural parameters, validated synthetic pathways, and analytical profiles required for the effective utilization of this compound in pharmaceutical research.

Key Compound Data

| Parameter | Detail |

| IUPAC Name | 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride |

| CAS Number | 1365968-57-5 |

| Molecular Formula | C₇H₁₀N₄[1][2][3][4][5][6][7][8][9] · 2HCl |

| Molecular Weight | 223.10 g/mol (Salt); 150.18 g/mol (Free Base) |

| Solubility | Highly soluble in water, DMSO, Methanol |

| pKa (Calc) | ~8.9 (Primary amine), ~2.5 (Pyrimidine N) |

| Appearance | White to off-white crystalline solid |

Structural Analysis & Pharmacophore

The molecule consists of two distinct pharmacophoric units: the electron-deficient pyrimidine ring and the nucleophilic, conformationally constrained azetidin-3-amine .[1]

Conformational Dynamics

Unlike flexible linear diamines (e.g., ethylenediamine), the azetidine ring introduces significant conformational constraint.[1] The "puckering" angle of the azetidine ring (typically ~30°) orients the C3-amino group in a specific vector relative to the pyrimidine plane.[1]

-

Vector Alignment: The N1-C2 bond (azetidine-pyrimidine) exhibits partial double-bond character due to resonance delocalization of the azetidine nitrogen lone pair into the pyrimidine ring.[1] This forces the azetidine and pyrimidine rings to be nearly coplanar.[1]

-

Salt Form: The dihydrochloride salt protonates both the primary amine (C3-NH₃⁺) and one of the pyrimidine nitrogens, significantly increasing water solubility and solid-state stability compared to the hygroscopic free base.[1]

Structural Diagram (DOT)

The following diagram illustrates the connectivity and key resonance interactions stabilizing the N1-C2 bond.

Caption: Structural connectivity showing the electronic coupling between the azetidine nitrogen and the pyrimidine ring, which rigidifies the scaffold.

Synthetic Methodology

The synthesis of 1-(pyrimidin-2-yl)azetidin-3-amine requires a nucleophilic aromatic substitution (S_NAr) followed by a deprotection step.[1] Direct reaction of unprotected azetidin-3-amine often leads to polymerization or bis-alkylation; therefore, the N-Boc protected strategy is the industry standard.[1]

Validated Protocol

Step 1: S_NAr Coupling

-

Reagents: 2-Chloropyrimidine (1.0 eq), tert-butyl azetidin-3-ylcarbamate (1.1 eq), DIPEA (2.5 eq).[1]

-

Solvent: DMF or Ethanol.[1]

-

Conditions: 80°C for 4–6 hours.

-

Mechanism: The azetidine nitrogen attacks the electron-deficient C2 position of the pyrimidine.[1] The leaving group (Cl⁻) is displaced.[1]

-

Workup: Dilute with water, extract with EtOAc.[1] The intermediate (tert-butyl (1-(pyrimidin-2-yl)azetidin-3-yl)carbamate) precipitates or is purified via silica chromatography (Hex/EtOAc).[1]

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in 1,4-Dioxane (10 eq).

-

Solvent: 1,4-Dioxane or MeOH.[1]

-

Conditions: Ambient temperature (25°C), 2–3 hours.

-

Mechanism: Acid-catalyzed cleavage of the Boc carbamate releases the primary amine and CO₂.[1]

-

Isolation: The product precipitates as the dihydrochloride salt.[1] Filter, wash with Et₂O, and dry under vacuum.[1]

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway utilizing Boc-protection to ensure regioselectivity and high purity.

Physicochemical & Analytical Profile

NMR Characterization (Predicted)

The following shifts are characteristic of the pure dihydrochloride salt in DMSO-d₆:

-

¹H NMR (400 MHz, DMSO-d₆):

Quality Control Parameters

To ensure suitability for biological assays, the compound must meet these specifications:

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for piperazine or cyclohexylamine.[1]

Bioisosteric Advantages

-

Reduced Lipophilicity (LogP): The high polarity of the azetidine-pyrimidine system lowers LogP (~ -0.5 to 0.5), improving solubility and reducing metabolic clearance compared to phenyl-based analogs.[1]

-

Vector Control: The rigid 4-membered ring directs substituents into precise vectors, critical for accessing specific pockets in kinases (e.g., JAK, CDK) or GPCRs (e.g., Histamine H3/H4 receptors).[1]

-

Metabolic Stability: The azetidine ring is generally resistant to oxidative metabolism (CYP450) compared to pyrrolidines or piperidines.[1]

Case Study Context

In Histamine H3 receptor agonists, the 1-(pyrimidin-2-yl)azetidin-3-amine motif has been utilized to replace the imidazole ring (a common H3 pharmacophore), mitigating CYP inhibition issues associated with imidazoles while maintaining high receptor affinity [1].[1]

References

-

Lazewska, D., et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists."[1] Journal of Medicinal Chemistry, 2019. Link[1]

-

ChemScene. "1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride Product Data."[1][2][4][9] ChemScene Catalog, 2024.[1] Link

-

PubChem.[1] "Compound Summary: 1-(Pyrimidin-2-yl)azetidin-3-amine." National Library of Medicine, 2024. Link[1][2]

-

De Rosa, M., et al. "Reaction of 3-aminopyrrole with chloropyrimidines."[1][10] Arkivoc, 2015.[1][4][10][11] Link[1][10]

Sources

- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. labgogo.com [labgogo.com]

- 4. echemi.com [echemi.com]

- 5. labgogo.com [labgogo.com]

- 6. GSRS [precision.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

physicochemical properties of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Technical Whitepaper: Physicochemical Characterization & Handling of 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Executive Summary

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a high-value heterocyclic building block, increasingly utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] Its structural uniqueness lies in the rigidification of the amine linker via the strained azetidine ring, which offers distinct vectors for structure-activity relationship (SAR) exploration compared to flexible piperazine or pyrrolidine analogs.[1]

However, the combination of a high-energy azetidine ring (strain energy ~25 kcal/mol) and a hygroscopic dihydrochloride salt form presents specific challenges in handling, storage, and analytical characterization.[1] This guide provides a comprehensive technical framework for mastering these properties to ensure data integrity in drug discovery workflows.

Molecular Identity & Structural Analysis

The molecule consists of a strained four-membered azetidine ring linked via its nitrogen atom to the 2-position of a pyrimidine ring.[1] The exocyclic primary amine at the 3-position of the azetidine serves as the primary vector for further chemical elaboration.[1]

| Property | Details |

| IUPAC Name | 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride |

| Molecular Formula | C₇H₁₀N₄[2][3] · 2HCl |

| Molecular Weight | 150.18 (Free Base) / 223.10 (Dihydrochloride Salt) |

| CAS Number | Note: Often indexed as free base 1032549-92-0 or specific salt variants.[1] Verify batch-specific CAS. |

| Structural Features | Azetidine Ring: High ring strain; prone to nucleophilic ring-opening.Pyrimidine Ring: Electron-deficient aromatic system.Primary Amine: High basicity (pKa ~9.5). |

Ionization Profile (pKa)

Understanding the protonation state is critical for solubility and coupling reactions.[1]

-

Site A (Primary Amine): The exocyclic amine is aliphatic and highly basic (pKa ≈ 9.0–9.8).[1] In the 2HCl salt, this site is fully protonated (

).[1] -

Site B (Pyrimidine Nitrogen): The pyrimidine ring is inherently electron-deficient (pKa ~1.3).[1] However, the electron-donating azetidine nitrogen at the 2-position significantly increases the electron density of the ring, raising the pKa of the pyrimidine nitrogens to approximately 3.5–4.[1]5. This allows for the formation of the dihydrochloride salt.[1]

Physicochemical Profile

Solubility & Hygroscopicity

The dihydrochloride salt is highly polar and exhibits extreme hygroscopicity .[1]

-

Water Solubility: >50 mg/mL (freely soluble).[1]

-

DMSO Solubility: Soluble, but potential for "salting out" effects in high-concentration stocks if water is present.[1]

-

Hygroscopicity: The salt will deliquesce (absorb moisture until it dissolves) within minutes at >40% relative humidity (RH).[1] This leads to weighing errors and stoichiometry drift in synthesis.[1]

Solid-State Stability

The azetidine ring is kinetically stable but thermodynamically unstable.[1]

-

Thermal: Melting points for such salts are often decomposition events (>200°C).[1]

-

Hydrolysis: In the solid state, the salt is stable if dry.[1] In solution, particularly acidic aqueous solutions, the azetidine ring is resistant to hydrolysis due to the "conjugate stabilization" of the N1 nitrogen into the pyrimidine ring.[1] However, strong nucleophiles can trigger ring opening.[1]

Stability & Degradation Pathways[1][4]

The primary degradation risk is Nucleophilic Ring Opening , driven by the relief of ring strain.[1] While the dihydrochloride salt is stable, the presence of impurities or improper pH adjustments can catalyze this pathway.[1]

Figure 1: Potential degradation pathway via nucleophilic ring opening.[1][4] The strain energy of the azetidine ring makes it susceptible to attack at the carbons adjacent to the nitrogen.[1]

Handling & Storage Protocols

To ensure scientific integrity, the following "Self-Validating" protocols must be strictly followed.

Storage Protocol

-

Temperature: -20°C (Long-term).

-

Atmosphere: Under Argon or Nitrogen.[1]

-

Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.[1]

-

Desiccation: Must be stored in a secondary container with active desiccant (e.g., Drierite or Silica Gel).[1]

Weighing & Solubilization (The "2-Minute Rule")

Due to deliquescence, weighing must be rapid.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

-

Environment: Ideally weigh inside a glovebox or a low-humidity enclosure (<30% RH).[1]

-

Solvent Choice:

Analytical Methodologies

Standard C18 HPLC methods often fail for this molecule due to its high polarity (retention factor k < 1) and lack of UV absorption if the pyrimidine is not conjugated to a chromophore.[1]

Recommended HPLC Method (HILIC or Polar C18)

-

Column: Waters XBridge BEH Amide (HILIC) or Phenomenex Kinetex Biphenyl.[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1] Buffer is critical to mask silanols.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: UV at 254 nm (Pyrimidine absorption).[1]

Analytical Workflow Diagram

Figure 2: Analytical workflow emphasizing the necessity of water content determination (Karl Fischer) for accurate stoichiometry.

References

-

PubChem Compound Summary. 1-(Pyrimidin-2-yl)azetidin-3-amine. National Center for Biotechnology Information.[1] Link

-

D'hooghe, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][5] Organic & Biomolecular Chemistry.[1][4][5][6] Link

-

Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1] Link[1]

-

Enamine Ltd. Building Blocks: Azetidines in Drug Discovery.[1] (General vendor data for physicochemical properties of azetidine salts). Link

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for pKa estimation of heterocycles). Link

Sources

- 1. uregina.ca [uregina.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Buy N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine | 2548989-29-1 [smolecule.com]

Technical Assessment: Solubility & Stability of 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride , a critical heterocyclic building block often utilized in the synthesis of Janus kinase (JAK) inhibitors and other small-molecule therapeutics.[1]

As a dihydrochloride salt, this compound exhibits distinct physicochemical behavior characterized by high aqueous solubility and significant polarity. This guide details the solubility limits across standard laboratory solvents, outlines pH-dependent behavior, and provides self-validating protocols for stock solution preparation and free-base conversion.[1]

Physicochemical Characterization

Understanding the structural identity is a prerequisite for predicting solubility behavior. The dihydrochloride salt form fundamentally alters the solvation thermodynamics compared to the free base.

-

Compound Name: 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride[1]

-

Chemical Class: Aminopyrimidine / Azetidine[1]

-

Molecular Formula: C₇H₁₀N₄[1] · 2HCl

-

Molecular Weight: ~223.10 g/mol (Salt); ~150.18 g/mol (Free Base)

-

Physical State: Typically a white to off-white hygroscopic solid.[1]

-

Acidity (pKa):

-

Primary Amine (Azetidine-C3):[1] pKa ~8.5–9.5 (Protonated in salt).

-

Pyrimidine Nitrogen: pKa ~1.0–2.0 (Weakly basic, likely protonated in 2HCl form).

-

The "Salt Effect" on Solubility

The 2HCl stoichiometry implies that both the primary amine on the azetidine ring and one of the pyrimidine nitrogens are protonated. This results in a high lattice energy that requires high-dielectric solvents (Water, DMSO) to overcome. The ionic nature renders the compound insoluble in lipophilic organic solvents (DCM, Hexane) unless neutralized.

Solubility Profile & Solvent Compatibility[2]

The following data summarizes the solubility limits based on the physicochemical properties of polar amine dihydrochloride salts.

Quantitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |

| Aqueous | Water (pH < 7) | High | > 50 mg/mL | Ideal for aqueous buffers; stability decreases at pH > 8.[1] |

| Aqueous | PBS (pH 7.4) | High | > 25 mg/mL | Good for biological assays; watch for precipitation if pH drifts basic. |

| Polar Aprotic | DMSO | High | > 40 mg/mL | Preferred for frozen stock solutions (-20°C). |

| Polar Aprotic | DMF | Moderate | 10–20 mg/mL | Alternative to DMSO; harder to remove. |

| Alcohol | Methanol | Moderate | 5–15 mg/mL | Useful for transfers; sonication may be required.[1] |

| Alcohol | Ethanol | Low | < 5 mg/mL | Poor solubility; often acts as an antisolvent.[1] |

| Chlorinated | Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Only soluble after conversion to free base.[1] |

| Hydrocarbon | Hexanes / Heptane | Insoluble | < 0.01 mg/mL | Used to precipitate the salt from reaction mixtures.[1] |

Solubility Decision Tree

The following logic flow helps researchers select the appropriate solvent system based on their experimental intent.

Figure 1: Decision matrix for solvent selection based on experimental application.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Purpose: To create a stable, high-concentration stock for biological screening. Reagents: 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride (MW: ~223.1 g/mol ), Anhydrous DMSO (Grade ≥99.9%).[1]

-

Calculate Mass: For 1 mL of 100 mM solution, weigh exactly 22.3 mg of the solid.

-

Vessel Selection: Use a glass amber vial (borosilicate) to prevent light degradation and plasticizer leaching.

-

Solubilization: Add 1 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

-

Checkpoint: If solid remains, sonicate in a water bath at 35°C for 2 minutes. The solution should be clear and colorless/light yellow.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

-

Stability:[1] Stable for >6 months if kept dry. Hygroscopic nature requires bringing the vial to room temperature before opening.

-

Protocol B: Salt-to-Free-Base Conversion (Desalting)

Purpose: To render the compound soluble in organic solvents (DCM, EtOAc) for chemical reactions (e.g., amide coupling, reductive amination).[1] Mechanism: Neutralization of the HCl salts with a weak base deprotonates the amine, reducing polarity.

Figure 2: Workflow for converting the dihydrochloride salt to the organic-soluble free base.

Step-by-Step:

-

Dissolution: Dissolve 100 mg of the dihydrochloride salt in 2 mL of distilled water.

-

Basification: Slowly add Saturated Aqueous NaHCO₃ (or 1M NaOH) while stirring until pH reaches ~10–11.

-

Observation: The solution may become cloudy as the free base precipitates or forms an oil.

-

-

Extraction: Add 5 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Shake/vortex and allow layers to separate.

-

Collection: Collect the organic (bottom for DCM, top for EtOAc) layer. Repeat extraction 3 times.

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: The resulting residue is the free base (MW ~150.18), now soluble in non-polar organic solvents.

Stability & Handling (E-E-A-T)

Hygroscopicity Warning

Amine dihydrochloride salts are notoriously hygroscopic . Exposure to ambient air causes the solid to absorb moisture, leading to:

-

"Gummy" consistency making weighing difficult.

-

Hydrolysis risks over long durations.

-

Inaccurate molarity calculations (weighing water weight).

Handling Recommendation: Always handle in a desiccated environment or allow the refrigerated container to equilibrate to room temperature before opening to prevent condensation.

Chemical Stability[1]

-

Solution Stability: In water/PBS, the compound is stable for 24 hours at room temperature. In DMSO, it is stable for months at -20°C.[1]

-

Reactivity: The primary amine is nucleophilic. Avoid storage in acetone or aldehydes (forms imines). The pyrimidine ring is electron-deficient; avoid strong reducing agents unless intended.[1]

References

-

PubChem. (n.d.). 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride (Analogous Structure Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of amine salt solubility and extraction).

-

Lead Sciences. (n.d.). Azetidin-3-amine dihydrochloride Product Information.[1][2][3][4] Retrieved January 28, 2026, from [Link]

-

American Elements. (n.d.). 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride Properties. Retrieved January 28, 2026, from [Link]

Sources

Biological Activity of Pyrimidinyl Azetidine Derivatives: A Technical Guide

Executive Summary

The fusion of pyrimidine and azetidine moieties represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide analyzes the biological activity of pyrimidinyl azetidine derivatives, focusing on their critical role in metabolic disease modulation—specifically as GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and DGAT1 inhibitors for obesity.

By combining the electron-deficient pyrimidine ring (offering π-π stacking and H-bond acceptor capabilities) with the conformationally restricted azetidine ring (reducing entropic penalties upon binding), researchers have unlocked high-affinity interactions with G-protein coupled receptors (GPCRs) and lipid-modifying enzymes.

Molecular Targets & Mechanisms of Action[1]

GPR119 Agonism (Metabolic Control)

The primary biological application of pyrimidinyl azetidine derivatives lies in the activation of GPR119 , a Gs-coupled GPCR expressed in pancreatic

-

Mechanism: Agonists bind to GPR119, triggering the exchange of GDP for GTP on the G

s subunit. This activates Adenylyl Cyclase (AC), increasing intracellular cAMP.[1]-

In the Pancreas: Elevated cAMP enhances glucose-dependent insulin secretion (GSIS).

-

In the Gut: It stimulates the release of incretin hormones (GLP-1 and GIP), which further potentiate insulin release and slow gastric emptying.

-

-

Structural Driver: The azetidine ring often acts as a rigid spacer, orienting the pyrimidine headgroup to interact with specific residues (e.g., aromatic clusters) within the receptor's orthosteric binding pocket.

DGAT1 Inhibition (Lipid Management)

Derivatives such as AZD7687 function as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1) .[2]

-

Mechanism: DGAT1 catalyzes the final committed step in triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with fatty acyl-CoA.[3]

-

Therapeutic Outcome: Inhibition prevents TG storage in adipose tissue and reduces postprandial lipemia. However, clinical utility has been hampered by gastrointestinal side effects (e.g., diarrhea) due to the accumulation of unabsorbed lipids in the gut.

Signaling Pathway Visualization

Figure 1: GPR119 Signaling Cascade

The following diagram illustrates the dual mechanism of GPR119 activation by pyrimidinyl azetidine agonists in pancreatic and intestinal tissues.

Caption: Dual-action pathway of GPR119 agonists leading to glycemic control via insulin and incretin secretion.[4]

Structure-Activity Relationship (SAR)[5]

The biological potency of these derivatives hinges on precise chemical modifications.[5]

| Structural Domain | Chemical Modification | Biological Impact (Causality) |

| Pyrimidine Ring | 2-position substitution | Critical for H-bonding with receptor residues (e.g., Ser/Thr). Electron-deficient nature enhances |

| Azetidine Linker | 3-position functionalization | Provides a rigid, low-energy conformation compared to flexible piperidine/pyrrolidine analogs. Reduces entropic cost of binding. |

| Distal Aryl Group | Para-substitution (e.g., -CN, -SO2Me) | Targets the hydrophobic pocket of GPR119; polar groups improve metabolic stability and solubility. |

| N-Capping | Carbamate vs. Urea | Carbamates (e.g., tert-butyl) often improve lipophilicity (LogP) for membrane permeability, while ureas can enhance potency via additional H-bonds. |

Experimental Methodologies

Chemical Synthesis Protocol

Objective: Synthesize a core pyrimidinyl azetidine intermediate via Nucleophilic Aromatic Substitution (

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Azetidine-3-carboxylic acid (1.1 eq),

(2.5 eq). -

Solvent: DMF or Acetonitrile.

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in DMF at 0°C.

-

Add

followed by the dropwise addition of the azetidine derivative. -

Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Note: The C4 position of the pyrimidine is more electrophilic and typically reacts first. To force C2 substitution (if required), higher temperatures or specific catalysts (Pd-catalyzed Buchwald-Hartwig) may be needed.

-

-

Workup: Dilute with water, extract with EtOAc, dry over

, and purify via silica gel chromatography.

In Vitro Bioassay: HTRF cAMP Accumulation

To validate GPR119 activity, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard due to its high sensitivity and "mix-and-read" format.

Protocol Steps:

-

Cell Line: CHO-K1 cells stably expressing human GPR119.

-

Reagent Prep: Prepare agonist dilutions in stimulation buffer (containing IBMX to inhibit phosphodiesterase degradation of cAMP).

-

Incubation:

-

Add cells (2,000 cells/well) to a 384-well low-volume plate.

-

Add 5

L of compound dilution. -

Incubate for 30–60 minutes at RT.

-

-

Detection:

-

Add cAMP-d2 conjugate (acceptor).

-

Add Anti-cAMP-Cryptate (donor).

-

-

Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates displacement of labeled cAMP by endogenous cAMP produced by the agonist.

-

Analysis: Plot dose-response curves to determine

.

Case Study: AZD7687 (DGAT1 Inhibitor)[3][7]

AZD7687 illustrates the clinical translation of this scaffold.

-

Structure: Contains a central pyrazine/pyrimidine-like core coupled to a conformationally restricted cyclic amine (analogous to the azetidine systems discussed).

-

Preclinical Data: Demonstrated dose-dependent reduction in serum triglycerides in rat models.

-

Clinical Outcome: In Phase I trials, the drug successfully inhibited DGAT1 but caused severe gastrointestinal adverse effects (diarrhea) due to the retention of fat in the gut lumen, a mechanism-based toxicity of DGAT1 inhibition.

-

Lesson: While the biological activity (enzyme inhibition) was potent, the therapeutic window was closed by on-target toxicity in the gut.

Visualizing the Synthesis Logic

Caption: General synthetic route for accessing diverse pyrimidinyl azetidine libraries.

References

-

Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists Source: Journal of Medicinal Chemistry URL:[Link] (Verified context via search results linking pyrimidinyl moieties to GPR119).

-

AZD7687: A Diacylglycerol Acyltransferase 1 Inhibitor Source: MedChemExpress / NIH PubMed URL:[Link]

-

Synthesis and Biological Activity of Pyrimidine Derivatives (Review) Source: ResearchGate / Vertex AI Search URL:[Link]

-

GPR119 agonists for the treatment of type 2 diabetes Source: Expert Opinion on Therapeutic Patents URL:[Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Precision Targeting with Pyrimidinyl Azetidine Scaffolds: From SAR to Clinical Efficacy

Executive Summary: The Structural Logic

The pyrimidinyl azetidine moiety represents a privileged chemotype in modern drug discovery, valued for its ability to balance potency with physicochemical superiority. This scaffold synergizes the electron-deficient, hydrogen-bond-accepting nature of the pyrimidine ring with the conformational constraint and distinct basicity of the azetidine cycle.

Unlike larger saturated heterocycles (e.g., piperidine, morpholine), the azetidine ring introduces significant ring strain (~26 kcal/mol) and lowers lipophilicity (LogD) while maintaining basicity. This guide dissects the mechanism of action (MoA) of this scaffold across two distinct therapeutic modalities: GPR119 agonism (Metabolic Disease) and Kinase Inhibition (Oncology/Inflammation).

Structural Pharmacology: Why This Scaffold?

The Azetidine Advantage

In medicinal chemistry, the "Magic Methyl" effect is well known, but the "Azetidine Contraction" is equally powerful. Replacing a piperidine or pyrrolidine with an azetidine often yields:

-

lowered Lipophilicity (cLogP): Improves metabolic stability and reduces off-target promiscuity.

-

Rigidification: The 4-membered ring restricts the conformational ensemble, reducing the entropic penalty upon binding to the target protein.

-

Basicity Modulation: The pKa of azetidine (approx. 11.3 for the parent) can be tuned significantly via N-substitution, allowing for optimized solubility and permeability.

The Pyrimidine Anchor

The pyrimidine ring serves as a versatile connector. In kinase inhibitors, N1 and N3 act as critical hydrogen bond acceptors for the hinge region. In GPCR ligands, the ring provides a flat, aromatic core that positions the azetidine substituent into specific hydrophobic or polar sub-pockets.

Mechanism of Action I: GPR119 Agonism (Metabolic Disease)[1]

The Target

GPR119 is a G

-

Pancreas: Glucose-dependent insulin secretion (GSIS).

-

Intestine: Release of incretins (GLP-1, GIP).

The Pyrimidinyl Azetidine Binding Mode

In this context, the pyrimidinyl azetidine scaffold acts as a pharmacophore surrogate for endogenous lipid mediators (like oleoylethanolamide).

-

The Interaction: The pyrimidine core occupies the orthosteric binding pocket, engaging in

- -

The Azetidine Role: The azetidine ring, often N-capped with a carbamate or heteroaryl group, projects into the extracellular vestibule. Its rigid structure orients the capping group to form specific H-bonds with polar residues near the receptor surface, locking the receptor in the active conformation.

Signaling Cascade Visualization

The following diagram illustrates the downstream effects of Pyrimidinyl Azetidine-induced GPR119 activation.

Figure 1: Signal transduction pathway for GPR119 activation by pyrimidinyl azetidine agonists.[2]

Mechanism of Action II: Kinase Inhibition (JAK/STAT)

The Target

The Janus Kinase (JAK) family transmits signals from cytokine receptors. Dysregulation drives autoimmune diseases (Rheumatoid Arthritis) and malignancies.

The Binding Mode (ATP Competitive)

In kinase inhibitors (e.g., analogues of Baricitinib), the scaffold functions differently:

-

Hinge Binding: The pyrimidine ring (often fused, as in pyrrolo[2,3-d]pyrimidine, or substituted) forms the critical bidentate H-bonds with the kinase hinge region (e.g., Glu/Leu residues).

-

Solvent Exposure: The azetidine ring is attached at a position (often C4 or C2 of the pyrimidine) that projects it towards the solvent front.

-

Selectivity Filter: The azetidine nitrogen can be functionalized (e.g., with a cyanomethyl group) to interact with specific residues in the P-loop or to modulate residence time.

Experimental Validation Protocols

To validate the mechanism and potency of pyrimidinyl azetidine compounds, the following self-validating protocols are recommended.

Protocol A: GPR119 Functional Assay (cAMP Accumulation)

Objective: Quantify agonist potency (

-

Cell Line: CHO-K1 cells stably expressing human GPR119.

-

Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity).

-

Workflow:

-

Seeding: Dispense 10,000 cells/well in low-volume 384-well plates.

-

Stimulation: Add 5

L of test compound (Pyrimidinyl Azetidine analogs) in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation. -

Incubation: Incubate for 30 minutes at RT.

-

Detection: Add 5

L of cAMP-d2 and 5 -

Read: Measure FRET signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., EnVision).

-

-

Validation:

-

Positive Control: MBX-2982 (Standard GPR119 agonist).

-

Z' Factor: Must be > 0.5 for assay acceptance.

-

Protocol B: Kinase Selectivity Profiling (TR-FRET)

Objective: Determine ATP-competitive binding affinity (

-

Reagents: Recombinant JAK1/2/3 kinase domains, Biotinylated-Poly(GT) substrate, ATP (

concentration). -

Workflow:

-

Reaction Mix: Combine Kinase + Substrate + Test Compound in reaction buffer (50 mM HEPES, 10 mM MgCl

). -

Start: Initiate with ATP. Incubate 60 min.

-

Stop/Detect: Add EDTA (stop) and Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

-

Analysis: Plot % Inhibition vs. Log[Compound].

-

-

Data Interpretation:

-

If

shifts significantly with increased ATP concentration, the mechanism is ATP-competitive .

-

Comparative Data Summary

The table below highlights the physicochemical impact of the azetidine substitution in this scaffold context.

| Property | Pyrimidinyl-Piperidine | Pyrimidinyl-Azetidine | Impact |

| Molecular Weight | ~350 Da | ~322 Da | Improved Ligand Efficiency (LE) |

| cLogP | 2.5 - 3.0 | 1.8 - 2.2 | Reduced Lipophilicity (Better Solubility) |

| Metabolic Stability | Moderate | High | Azetidine removes labile C-H sites |

| Target Potency | Baseline | Equivalent/Superior | Rigidification lowers entropic cost |

References

-

GPR119 Agonists in Diabetes: Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists.[2] Journal of Medicinal Chemistry.[3]

-

Azetidine Scaffold Utility: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. NCBI/PMC.

-

Kinase Inhibitor SAR: Structure-Guided Identification of JAK2 Inhibitors. MDPI.

-

Azetidine Ring Stability: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] NCBI/PMC.

-

General GPCR Mechanism: Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy. NCBI/PMC.

Sources

Pharmacological Profiling of 1-(pyrimidin-2-yl)azetidin-3-amine Analogs

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

The 1-(pyrimidin-2-yl)azetidin-3-amine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore linker in kinase inhibitors (e.g., JAK, CDK), GPCR antagonists (e.g., Histamine H4), and epigenetic modulators (e.g., LSD1).

This guide details the pharmacological characterization of this scaffold. Unlike flexible alkyl linkers, the azetidine ring introduces vectorial rigidity , constraining the exit vector of the 3-amine substituents while lowering lipophilicity (

Structural Rationale & Chemical Space

The utility of the 1-(pyrimidin-2-yl)azetidin-3-amine scaffold stems from its ability to modulate physicochemical properties while maintaining precise geometric orientation.

The "Azetidine Switch"

Replacing a pyrrolidine or piperidine ring with an azetidine (the "Azetidine Switch") typically effects the following changes:

-

Lipophilicity Reduction: The high

character and lower carbon count typically reduce -

Geometric Constraint: The azetidine ring is not planar; it exists in a puckered conformation with a puckering angle of

. This directs the 3-amino substituent into a distinct vector, often critical for accessing solvent-exposed regions of a binding pocket (e.g., the ribose pocket in kinases). -

Basicity Modulation: The electron-deficient pyrimidine ring at the

position pulls electron density from the azetidine nitrogen. This inductive effect propagates to the 3-amine, modulating its

Quantitative Data Summary

| Parameter | Azetidine Scaffold | Pyrrolidine Analog | Impact on Drug Design |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | Higher reactivity; potential metabolic liability. |

| LogD (approx) | Lower | Higher | Azetidine improves solubility/metabolic stability. |

| Vector Angle | Rigid ( | Flexible (envelope) | Azetidine provides tighter SAR definition. |

| Ligand Efficiency | High | Moderate | Lower MW contributes to better LE metrics.[1] |

Synthetic Access: The Self-Validating Protocol

The primary route to this scaffold is the Nucleophilic Aromatic Substitution (

Optimized Protocol

Objective: Synthesis of 1-(pyrimidin-2-yl)azetidin-3-amine intermediates with >95% purity.

Reagents:

-

2-Chloropyrimidine derivative (1.0 eq)[2]

-

tert-butyl azetidin-3-ylcarbamate (1.1 eq) [Protected amine prevents polymerization]

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: Ethanol (EtOH) or n-Butanol (for unreactive electrophiles)

Workflow:

-

Charge: Dissolve 2-chloropyrimidine in EtOH (0.5 M concentration).

-

Addition: Add DIPEA followed by the azetidine carbamate.

-

Reflux: Heat to 80°C. Monitor by LC-MS for disappearance of chloride.

-

Checkpoint: If conversion <50% after 4h, switch solvent to n-Butanol and increase temp to 110°C.

-

-

Workup: Concentrate in vacuo. Partition between EtOAc and Water. Wash organic layer with Brine.[3]

-

Deprotection: Treat crude with TFA/DCM (1:4) at 0°C to liberate the primary amine.

-

Validation:

NMR must show characteristic azetidine multiplets at

Visualizing the Synthetic Pathway

The following diagram illustrates the standard synthetic logic, including the critical deprotection step.

Caption: Optimized SNAr synthetic route for generating the core scaffold.

Pharmacological Profiling: In Vitro Assays

Once synthesized, the analog library must undergo a rigorous screening cascade. For this scaffold, we prioritize Target Engagement and Selectivity early to filter out promiscuous binders.

Biochemical Potency (TR-FRET / HTRF)

For kinase or epigenetic targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its resistance to compound fluorescence interference.

-

Mechanism: The azetidine amine often acts as a hydrogen bond donor/acceptor in the hinge region (kinases) or active site.

-

Protocol Note: Ensure the assay buffer contains 0.01% Triton X-100 to prevent aggregation-based false positives, common with hydrophobic pyrimidine substituents.

The Selectivity Filter

The pyrimidine ring is a common motif in ATP-competitive inhibitors. To ensure the azetidine substitution drives selectivity:

-

Panel Screen: Screen against a representative panel (e.g., KinaseSeeker or similar) at 1

. -

Metric: Calculate the Selectivity Score (S-score) .

-

Goal: An S(35) < 0.05 indicates a highly selective compound.

ADME & Toxicology Optimization

This is the most critical section for the azetidine scaffold. The ring strain and basicity introduce specific liabilities.[1]

Metabolic Stability (Microsomal Stability)

Azetidine rings are susceptible to oxidative ring opening (via CYP450s) or N-dealkylation.

-

Assay: Human Liver Microsomes (HLM) + NADPH cofactor.

-

Risk: If

(intrinsic clearance) is high (>50 -

Mitigation:

-

Block metabolic "soft spots" on the pyrimidine ring with Fluorine or Methyl groups.

-

If the azetidine nitrogen is the site of oxidation, lower the

by adding electron-withdrawing groups (EWG) to the pyrimidine.

-

hERG Liability (Cardiotoxicity)

The 1-(pyrimidin-2-yl)azetidin-3-amine motif often contains a basic nitrogen at physiological pH. Basic amines + aromatic rings are a pharmacophore for the hERG potassium channel, leading to QT prolongation risks.

-

Protocol: Automated Patch Clamp (e.g., QPatch).

-

Threshold:

is the safety target. -

Design Fix: If hERG binding is observed, reduce the basicity of the 3-amine or increase the polarity (lowering LogP) of the pyrimidine substituents.

Profiling Cascade Visualization

The following decision tree illustrates the logic flow from synthesis to lead candidate.

Caption: Integrated screening cascade prioritizing early ADME/Tox elimination.

Case Study: JAK2 Inhibitor Optimization

To contextualize this profiling, consider the optimization of a JAK2 inhibitor.

-

Hit: A pyrazole-azetidine analog showed potent JAK2 inhibition (

) but poor metabolic stability ( -

Modification: The scaffold was switched to 1-(pyrimidin-2-yl)azetidin-3-amine .

-

Result:

-

Potency: Maintained (

). -

Stability: Drastically improved (

) due to the electron-deficient pyrimidine protecting the azetidine nitrogen from oxidation. -

Selectivity: The rigid vector of the azetidine allowed the 3-amine substituent to contact the unique Gly-loop of JAK2, improving selectivity against JAK1.

-

References

-

Azetidines of pharmacological interest. National Institutes of Health (NIH) / PubMed. Available at: [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH). Available at: [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Early identification of hERG liability in drug discovery programs. National Institutes of Health (NIH). Available at: [Link]

-

Privileged Structures as Leads in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

The Pyrimidinyl Azetidine Scaffold: Structural Logic and Therapeutic Utility

The following technical guide details the structural rationale, synthetic pathways, and therapeutic applications of the pyrimidinyl azetidine scaffold.

Executive Summary

The pyrimidinyl azetidine moiety has evolved from a niche chemical curiosity into a privileged scaffold in modern drug discovery.[1] It represents a strategic "scaffold morphing" tactic used to optimize the physicochemical and pharmacokinetic profiles of lead compounds. By replacing larger, more lipophilic saturated heterocycles (e.g., piperidine, piperazine) with the strained, four-membered azetidine ring, medicinal chemists can significantly lower lipophilicity (LogD), increase fraction of sp3 character (Fsp3), and improve metabolic stability while maintaining critical vector alignment for target binding. This guide analyzes the engineering of this scaffold, focusing on its application in kinase inhibitors (e.g., BTK, JAK) and GPCR modulators.

Structural Rationale: The "Azetidine Switch"

The transition to a pyrimidinyl azetidine scaffold is rarely accidental; it is often a deliberate optimization step known as the "Azetidine Switch."[1]

Conformational Rigidity and Entropy

Unlike the six-membered piperidine ring, which exists in a dynamic chair conformation, the four-membered azetidine ring is puckered but relatively rigid.

-

Entropic Advantage: When a flexible ligand binds to a protein, it loses conformational entropy, paying an energetic penalty. The rigid azetidine scaffold pre-organizes the molecule closer to its bioactive conformation, minimizing this entropy loss (

) and potentially improving potency. -

Vector Alignment: The bond angle of the azetidine nitrogen (approx. 90° internally) alters the exit vector of substituents compared to piperidine (approx. 109.5°).[1] This geometric shift allows for probing unique sub-pockets within an enzyme active site.[1]

Physicochemical Optimization

The pyrimidinyl azetidine motif addresses two common failures in drug development: poor solubility and high metabolic clearance.

| Property | Pyrimidinyl-Piperidine | Pyrimidinyl-Azetidine | Impact |

| Lipophilicity (cLogP) | High | Lower | Reduced non-specific binding; improved solubility.[1] |

| Ligand Efficiency (LE) | Moderate | High | Lower molecular weight (MW) with maintained potency increases LE.[1] |

| Basic pKa | ~8.5 - 9.5 | ~7.5 - 8.5 | Azetidine is less basic due to ring strain/s-character, improving permeability.[1] |

| Metabolic Liability | High (Oxidation at C2/C3) | Low | The strained ring is less prone to P450-mediated oxidation than larger rings.[1] |

Synthetic Methodologies

The construction of the pyrimidinyl azetidine scaffold typically relies on the formation of the

Method A: Nucleophilic Aromatic Substitution ( )

This is the workhorse reaction for this scaffold.[1] The electron-poor nature of the pyrimidine ring (especially if substituted with electron-withdrawing groups like -CN, -CF3, or additional nitrogens) facilitates the attack of the azetidine amine.[1]

-

Substrate: 2-chloropyrimidine or 4-chloropyrimidine.[1]

-

Nucleophile: Azetidine (free base or hydrochloride salt).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) or

.[1] -

Solvent: Polar aprotic (DMF, DMSO, NMP) or alcohols (n-Butanol) for high-temperature variants.

-

Conditions:

(thermal) or Microwave irradiation.[1]

Method B: Buchwald-Hartwig Cross-Coupling

When the pyrimidine partner is not sufficiently electron-deficient for

-

Catalyst:

or Pd(OAc)2. -

Ligand: BINAP, Xantphos, or BrettPhos (crucial for bulky amines).

-

Base:

or NaOtBu.[1] -

Significance: Allows for the coupling of sterically hindered azetidines or electron-rich pyrimidines.[1]

Visualization of Synthetic Logic

Caption: Synthetic decision tree for accessing the pyrimidinyl azetidine scaffold. SnAr is preferred for electron-deficient systems.[1]

Case Study: BIIB068 (BTK Inhibitor)

BIIB068 serves as the definitive case study for the utility of the pyrimidinyl azetidine scaffold in a clinical setting (Phase I for Systemic Lupus Erythematosus).

Structural Architecture

BIIB068 features a pyrazolyl-pyrimidinyl-azetidine core.[1][2]

-

The Warhead/Anchor: The pyrazole-pyrimidine acts as the hinge binder within the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK).[1]

-

The Scaffold: The azetidine ring is directly attached to the pyrimidine.

-

The Function: The azetidine serves as a rigid linker that projects a solubilizing group or specific interaction motif into the solvent-exposed region of the kinase, avoiding the "floppiness" of a piperazine linker which could reduce selectivity.

Mechanism of Action

Unlike covalent BTK inhibitors (e.g., Ibrutinib) that react with Cys481, BIIB068 utilizes this scaffold to achieve high-affinity non-covalent binding. The rigidity of the azetidine is crucial here; without the covalent "anchor," the residence time of the drug depends entirely on the geometric fit and non-covalent interactions (H-bonds, Van der Waals). The azetidine minimizes the entropic cost of binding, thereby improving the

Caption: Structural logic of BIIB068. The azetidine scaffold provides rigid projection, enabling high-affinity non-covalent inhibition.

Experimental Protocols

Protocol: Synthesis of N-(2-Pyrimidinyl)azetidine (Representative )

Objective: Couple 2-chloropyrimidine-4-amine derivatives with azetidine.

-

Preparation: In a 20 mL microwave vial, dissolve the 2-chloropyrimidine substrate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

-

Addition: Add Azetidine hydrochloride (1.5 equiv) followed by DIPEA (3.0 equiv).

-

Reaction: Seal the vial and heat to

for 4 hours (or microwave at -

Workup: Dilute with Ethyl Acetate, wash with water (

) and brine ( -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM). -

Validation: Verify product via LC-MS (M+H peak) and

-NMR (Look for azetidine protons: multiplet at

Protocol: Microsomal Stability Assay (Metabolic Validation)

Objective: Confirm the metabolic stability advantage of the azetidine scaffold over a piperidine analog.

-

Incubation: Prepare liver microsomes (human/mouse) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Dosing: Spike test compounds (Azetidine analog vs. Piperidine analog) at 1

final concentration. -

Initiation: Add NADPH-regenerating system to start the reaction at

. -

Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).[1] The azetidine analog typically shows a 2-5x reduction in

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health (NIH) / PubMed. [Link]

-

Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors (BIIB068 Analysis). Pharmaceuticals (MDPI). [Link][3]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link][1]

-

Discovery of Azetidine-Based JAK Inhibitors (Baricitinib Context). Journal of Medicinal Chemistry. [Link][1]

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Patent KR-20230152182-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Azetidine Anomaly: Structural and Synthetic Paradigms in Modern Medicinal Chemistry

Executive Summary

The four-membered azetidine ring has evolved from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Historically avoided due to perceived instability (ring strain ~26 kcal/mol), it is now strategically deployed to modulate physicochemical properties that five- and six-membered rings cannot achieve. This guide analyzes the azetidine ring not merely as a linker, but as a high-precision tool for lowering lipophilicity (LogD), tuning basicity (pKa), and creating novel vectors for target engagement.

Part 1: Physicochemical Profiling & Bioisosteric Logic

The decision to incorporate an azetidine ring is often driven by the need to correct the "property drift" seen during lead optimization. Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, azetidine offers a unique balance of high ionization potential and low lipophilicity.

The Basicity-Lipophilicity Trade-off

Azetidine amines generally exhibit a lower pKa compared to their larger homologs, a phenomenon critical for membrane permeability.

-

The pKa Shift: The internal bond angle of azetidine (~90°) forces the nitrogen lone pair into an orbital with higher s-character compared to the sp³ ideal of piperidine. This increases the electronegativity of the nitrogen, thereby lowering the pKa of the conjugate acid.

-

Solvation Effects: The compact hydrophobic surface area of the azetidine ring reduces the desolvation penalty upon protein binding compared to larger rings.

Table 1: Comparative Physicochemical Metrics of Saturated N-Heterocycles

| Property | Azetidine (4-ring) | Pyrrolidine (5-ring) | Piperidine (6-ring) | Impact on MedChem |

| Ring Strain (kcal/mol) | ~26.0 | ~6.0 | ~0.0 | High strain drives reactivity; requires specific synthetic care. |

| pKa (Parent Amine) | 11.29 | 11.27 | 11.22 | Note: Substitution (e.g., 3,3-difluoro) drops pKa drastically to ~7-8, ideal for oral bioavailability. |

| LogP (Octanol/Water) | 0.25 | 0.46 | 0.84 | Azetidine lowers lipophilicity, improving metabolic stability (LLE). |

| Conformation | Puckered | Envelope | Chair | Azetidine provides a rigid vector, reducing entropic penalty upon binding. |

Decision Logic for Azetidine Incorporation

The following decision tree illustrates when a medicinal chemist should deploy an azetidine scaffold versus a standard piperidine/pyrrolidine.

Figure 1: Strategic decision tree for azetidine incorporation in lead optimization.

Part 2: Synthetic Architectures & Protocols[1]

Synthesizing functionalized azetidines requires overcoming the enthalpy barrier of ring closure. While direct C-H functionalization (e.g., Gaunt’s Pd-catalyzed methods) is emerging, the most robust industrial route remains the intramolecular nucleophilic displacement .

Protocol: Synthesis of the Baricitinib Azetidine Core

This protocol describes the synthesis of a 3-substituted azetidine intermediate, analogous to the route used for Baricitinib (JAK1/2 inhibitor). This workflow demonstrates the stability of the ring under basic sulfonamidation and Horner-Wadsworth-Emmons (HWE) conditions.

Target Intermediate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile[2]

Reagents & Equipment[3]

-

Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (commercially available).

-

Reagents: Diethyl cyanomethylphosphonate, Potassium tert-butoxide (KOtBu), Trifluoroacetic acid (TFA), Ethanesulfonyl chloride, Triethylamine (TEA).

-

Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM).

Step-by-Step Methodology

-

Horner-Wadsworth-Emmons Olefination:

-

Charge a flame-dried flask with THF (anhydrous) and cool to 0°C.

-

Add diethyl cyanomethylphosphonate (1.2 equiv) and KOtBu (1.2 equiv). Stir for 30 min to generate the ylide.

-

Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) dropwise in THF.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC (formation of exocyclic alkene).[3]

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc. Purify via silica flash chromatography.

-

-

N-Boc Deprotection (Acidolysis):

-

Dissolve the HWE product in DCM.

-

Add TFA (10 equiv) dropwise at 0°C.

-

Stir at RT for 2 hours until gas evolution ceases.

-

Critical Step: Concentrate in vacuo to remove excess TFA completely (azetidine TFA salts are stable, but free bases can polymerize if concentrated too vigorously with heat).

-

-

Sulfonamidation (Ring Stabilization):

-

Redissolve the crude azetidinium trifluoroacetate in DCM at 0°C.

-

Add TEA (3.0 equiv) to liberate the free amine.

-

Slowly add ethanesulfonyl chloride (1.1 equiv).

-

Stir for 3 hours. The sulfonamide group significantly stabilizes the strained ring against ring-opening nucleophiles.

-

Purification: Crystallization from EtOH/Heptane or column chromatography.

-

Figure 2: Synthetic pathway for the functionalized azetidine core of Baricitinib.

Part 3: Structural Pharmacology & Case Studies

The azetidine ring is not a passive spacer; it actively dictates the vector of substituents into the binding pocket.

Cobimetinib (MEK Inhibitor)

Role of Azetidine: The Precision Vector In Cobimetinib, the azetidine ring is part of a bicyclic system (bridged via the nitrogen) but functionally acts to project a tertiary alcohol and an amine into the solvent-exposed region while locking the core conformation.

-

Mechanism: The azetidine ring constrains the amine moiety, positioning it to form a critical hydrogen bond with Asp190 in the MEK1 catalytic loop.[4] A larger piperidine ring would introduce entropic flexibility, potentially weakening this interaction.

Baricitinib (JAK Inhibitor)

Role of Azetidine: The Rigid Linker Baricitinib utilizes a 1-ethylsulfonyl-3-azetidinyl moiety attached to a pyrazole.

-

Mechanism: The azetidine ring connects the ATP-binding hinge-binding motif (pyrrolopyrimidine) to the solvent front.

-

Why Azetidine? A cyclobutane would lack the polarity needed for solubility. A pyrrolidine would increase lipophilicity (LogP) and potentially clash sterically. The azetidine provides the exact distance (~3.5 Å across the ring) to orient the cyanomethyl group for interaction with the JAK active site residues.

Emerging Trend: Spirocyclic Azetidines

Spiro[3.3]heptanes are emerging as "high-Fsp3" bioisosteres for piperazines.

-

Advantage: They maintain the vector of the substituents (180° orientation) but eliminate the lipophilic "belly" of the piperazine chair conformation, significantly improving metabolic stability by removing abstractable alpha-protons.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term Verification: "Azetidines medicinal chemistry approved drugs")

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Available at: [Link]

-

Baricitinib: FDA Label and Mechanism of Action. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Cobimetinib (Cotellic) Structure and Binding Mode. PubChem / NIH. Available at: [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry (ACS). Available at: [Link]

Sources

The Privileged Scaffold: A Technical Guide to SAR Optimization of 2-Aminopyrimidines

Executive Summary

The 2-aminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor landscape. Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to anchor firmly into the hinge region of kinase active sites. This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) dynamics, synthetic regioselectivity, and optimization strategies for this scaffold, designed for researchers aiming to modulate potency, selectivity, and physicochemical properties.

The Pharmacophore: Hinge Binding Mechanics

The efficacy of 2-aminopyrimidine derivatives is primarily driven by their interaction with the kinase hinge region. This interaction is characterized by a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif.

The Binding Vector

-

N1 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge residue (e.g., Met, Val, or Leu depending on the kinase).

-

C2-Amino (Donor): The exocyclic amine donates a hydrogen to the backbone carbonyl oxygen of the adjacent hinge residue.

-

C4/C6 Substituents: These positions direct R-groups into the hydrophobic back-pocket (gatekeeper region) or the solvent-exposed front pocket, determining selectivity and solubility.

Technical Insight: The acidity of the C2-NH is critical. Electron-withdrawing groups (EWGs) at C5 can increase the acidity of the amine, strengthening the H-bond donor capability, but may also reduce the basicity of N1, weakening the H-bond acceptor interaction. Balancing these electronic effects is the core of SAR optimization.

Synthetic Architecture: The Regioselectivity Challenge

Synthesizing polysubstituted 2-aminopyrimidines requires precise control over regioselectivity. The two primary vectors for functionalization are Nucleophilic Aromatic Substitution (

The C4 vs. C2 Selectivity Rule

In a 2,4-dichloropyrimidine starting material, the C4 position is significantly more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogen atoms.

-

Standard

(C4 Selective): -

Reversed Selectivity (C2 Selective):

-

Direct C2 functionalization on a 2,4-dihalo system is difficult via

.[2] -

Strategy: Use Pd-catalysis with bulky ligands (e.g.,

-XPhos, IPent) to sterically hinder the C4 position or exploit the "blocked C4" strategy where a non-leaving group is installed at C4 first.

-

Visualization: Synthetic Decision Tree

Caption: Regioselectivity workflow for 2,4-dichloropyrimidine functionalization. Standard SNAr favors C4; specialized Pd-catalysis is required for C2 selectivity.

SAR Optimization Guide

This section details the functional logic for each position on the pyrimidine ring.

Table 1: Positional SAR Logic

| Position | Function | Optimization Strategy |